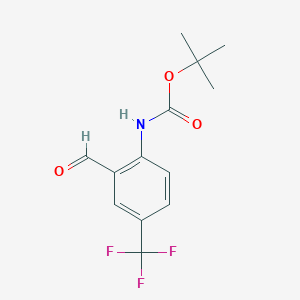

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOJSCHGAKGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group with tert-Butyl Carbamate

- Reagents and Conditions : 4-(trifluoromethyl)aniline is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like tetrahydrofuran (THF).

- Mechanism : The amino group nucleophilically attacks the Boc anhydride, forming the tert-butyl carbamate-protected intermediate.

- Notes : The reaction is typically carried out at room temperature under anhydrous conditions to prevent hydrolysis of the Boc group.

Ortho-Selective Formylation via Vilsmeier-Haack Reaction

- Reagents and Conditions : The Boc-protected intermediate is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

- Selectivity : The carbamate and trifluoromethyl groups direct the electrophilic substitution to the ortho position relative to the carbamate.

- Temperature Control : The reaction is maintained below 0°C initially to minimize side reactions and then allowed to warm to room temperature.

- Outcome : Introduction of the formyl group at the 2-position of the phenyl ring.

Purification

- Techniques : Silica gel column chromatography using a gradient of hexane and ethyl acetate, followed by recrystallization.

- Purity : High purity (>95%) is confirmed by high-performance liquid chromatography (HPLC).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Optimization Tips |

|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate, DMAP, THF | Use anhydrous solvents; room temperature; inert atmosphere preferred |

| Formylation | POCl₃, DMF, 0°C to room temperature | Maintain low temperature initially; slow addition of POCl₃; monitor by TLC |

| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Use fresh silica gel; optimize solvent ratio for best separation |

Research Findings and Comparative Analysis

- The tert-butyl carbamate protection is crucial to prevent unwanted side reactions during formylation and to enhance the stability of the intermediate.

- The Vilsmeier-Haack reaction is the preferred method for formylation due to its regioselectivity and mild conditions compatible with the Boc group.

- The trifluoromethyl substituent influences the electronic environment, enhancing the directing effect and potentially improving the compound’s biological activity.

- Alternative methods such as direct formylation without protection or other formylation reagents are less effective due to side reactions or lower selectivity.

Summary Table of Preparation Methods

| Step No. | Reaction Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | 85-95 | High yield, clean reaction |

| 2 | Ortho-Formylation | POCl₃, DMF, 0°C to RT | 70-80 | Selective formylation, minimal side products |

| 3 | Purification | Silica gel chromatography, recrystallization | >95 purity | Efficient purification, confirmed by HPLC |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . The pathways involved often include electrophilic and nucleophilic interactions facilitated by the formyl and carbamate groups.

Comparison with Similar Compounds

Key Observations:

- Formyl Group Impact: The formyl group in the target compound distinguishes it from analogs like BD152806 (), enabling Schiff base formation or nucleophilic additions, which are absent in non-formylated derivatives .

- Trifluoromethyl vs. Halogens : The -CF₃ group (electron-withdrawing) increases stability compared to halogenated analogs (e.g., 4'-F in ), which may exhibit higher reactivity in electrophilic substitutions .

- Heterocyclic Analogs : Pyrimidine-containing derivatives () display lower solubility due to planar aromatic systems, whereas biphenyl analogs () benefit from rotational flexibility .

Biological Activity

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃NO₄, with a molecular weight of 305.26 g/mol. The compound features a tert-butyl group , a formyl group at the 2-position, and a trifluoromethyl group at the 4-position on a phenyl ring. This unique configuration enhances its lipophilicity and potential biological activity, making it an attractive candidate for pharmaceutical applications .

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound may reduce the formation of amyloid-beta peptides, which are associated with neurodegeneration .

- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Evaluation

A study evaluating the antimicrobial properties of compounds similar to this compound found that:

- The minimum inhibitory concentrations (MICs) against S. aureus and MRSA were recorded at approximately 25.9 μM and 12.9 μM, respectively.

- The compound demonstrated both bacteriostatic and bactericidal effects, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Potential

Research indicates that compounds with similar structures can modulate inflammatory pathways:

- Certain derivatives have shown the ability to inhibit NF-κB activity, which plays a crucial role in inflammation .

- A notable study highlighted that specific substitutions on the phenyl ring significantly influenced the anti-inflammatory potential of these compounds .

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect astrocyte cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .

- Comparative Analysis with Other Compounds : When compared to galantamine, a known treatment for Alzheimer's disease, this compound exhibited moderate protective effects in astrocytes but did not show significant efficacy in vivo due to bioavailability issues .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate?

- Methodological Answer : The compound is typically synthesized via sequential protection, formylation, and functionalization. A common approach involves:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to aniline derivatives using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine).

- Formylation : Direct formylation at the ortho position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Trifluoromethyl Introduction : Electrophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) for CF₃ group incorporation.

- Validation : LCMS (e.g., m/z 358.36 [M+H]⁺) and HPLC retention time (e.g., 1.01 minutes under SQD-FA05 conditions) confirm purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies formyl proton (δ ~10 ppm) and Boc tert-butyl groups (δ 1.3–1.5 ppm). ¹⁹F NMR confirms trifluoromethyl signals (δ -60 to -65 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular packing and bond angles, particularly useful for confirming formyl and CF₃ spatial orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 358.36 g/mol) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates intermediates.

- Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane mixtures) to isolate crystalline product.

- HPLC : Reverse-phase C18 columns achieve >95% purity for sensitive applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective trifluoromethylation?

- Methodological Answer :

- Catalytic Systems : Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline enhance CF₃ coupling efficiency.

- Solvent Effects : DMF or DMSO improves solubility of aromatic intermediates, while toluene minimizes side reactions.

- Temperature Control : Reactions at 80–100°C balance kinetics and thermal stability of the formyl group .

- Contradiction Note : Some protocols report CF₃ incorporation via radical pathways (e.g., Togni’s reagent), which may conflict with Boc group stability. Cross-validate using ¹⁹F NMR .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 or ORCA software models electrophilicity of the formyl group. Fukui indices identify reactive sites for nucleophilic attack (e.g., amine additions).

- MD Simulations : GROMACS assesses solvent effects on transition states in DCM or THF environments.

- Contradiction Note : Some studies suggest steric hindrance from the Boc group reduces reactivity, while others highlight CF₃’s electron-withdrawing effects. Use electrostatic potential maps (ESP) to resolve .

Q. How should stability issues be addressed during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the Boc group under acidic/humid conditions or formyl oxidation.

- Storage Recommendations : Argon atmosphere, desiccated at -20°C in amber vials. Avoid exposure to light or peroxides .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with LCMS monitoring detect degradation products (e.g., free aniline or formic acid derivatives) .

Q. What strategies mitigate hazards during handling of reactive intermediates?

- Methodological Answer :

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats prevent dermal/ocular exposure.

- Engineering Controls : Fume hoods with >0.5 m/s face velocity contain vapors during formylation steps.

- Waste Management : Neutralize acidic byproducts (e.g., POCl₃ residues) with sodium bicarbonate before disposal .

Data Contradictions and Resolution

- CF₃ Reactivity : and report divergent pathways (electrophilic vs. radical). Resolve via mechanistic probes (e.g., radical traps like TEMPO) .

- Boc Stability : assumes Boc inertness, while notes hydrolysis under humid conditions. Pre-dry reagents and solvents to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.